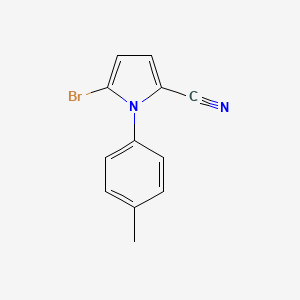

5-Bromo-1-(p-tolyl)-1H-pyrrole-2-carbonitrile

Übersicht

Beschreibung

5-Bromo-1-(p-tolyl)-1H-pyrrole-2-carbonitrile:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-1-(p-tolyl)-1H-pyrrole-2-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-1H-pyrrole-2-carbonitrile and p-tolyl bromide.

Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the p-tolyl group.

Catalysts and Solvents: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used. Solvents like tetrahydrofuran or dimethylformamide are employed to dissolve the reactants and facilitate the reaction.

Temperature and Time: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods:

In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production may also incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction Reactions: The cyano group at the 2-position can be reduced to an amine group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate are used under mild conditions, typically in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used under anhydrous conditions.

Major Products:

Substitution: Formation of substituted pyrroles with various functional groups.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.

Catalysis: It is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology:

Biological Probes: The compound is used in the design of biological probes for studying enzyme activity and protein interactions.

Drug Discovery: It serves as a scaffold for the development of potential therapeutic agents targeting specific biological pathways.

Medicine:

Pharmaceutical Intermediates: The compound is used in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs.

Anticancer Research: It is investigated for its potential anticancer properties, particularly in inhibiting specific cancer cell lines.

Industry:

Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Agrochemicals: It is explored for its potential use in agrochemicals, including herbicides and fungicides.

Wirkmechanismus

The mechanism of action of 5-Bromo-1-(p-tolyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activity, binding to the active site and preventing substrate binding or catalysis. It may also interact with cellular receptors, altering signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Vergleich Mit ähnlichen Verbindungen

- 5-Bromo-1-(p-tolyl)-1H-imidazole

- 5-Bromo-1-(p-tolyl)-1H-pyrrole

- 5-Bromo-1-(p-tolyl)-1H-pyrazole

Comparison:

- Structural Differences: While all these compounds share the 5-bromo and p-tolyl groups, they differ in the heterocyclic ring structure (pyrrole, imidazole, pyrazole).

- Reactivity: The presence of different heteroatoms (nitrogen in pyrrole, imidazole, and pyrazole) influences their reactivity and the types of reactions they undergo.

- Applications: Each compound has unique applications based on its structural features. For example, imidazoles are widely used in pharmaceuticals, while pyrroles are important in material science.

Biologische Aktivität

5-Bromo-1-(p-tolyl)-1H-pyrrole-2-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by structure-activity relationship (SAR) studies and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring, which is known for its diverse biological activities. Pyrrole derivatives often exhibit a range of pharmacological effects due to their ability to interact with various biological targets. The presence of bromine and the p-tolyl group in this compound enhances its lipophilicity and potentially its biological efficacy.

Antibacterial Activity

Recent studies have demonstrated that compounds containing pyrrole structures can exhibit significant antibacterial properties. For instance, the minimum inhibitory concentration (MIC) values for various pyrrole derivatives have been reported, indicating their effectiveness against a range of bacterial strains.

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Pyrrole-2-carboxamide derivatives | <0.016 | Mycobacterium tuberculosis |

| Other pyrrole derivatives | 3.12 - 12.5 | Escherichia coli |

Studies indicate that the introduction of halogen atoms, like bromine in this compound, can enhance antibacterial activity by increasing the compounds' ability to penetrate bacterial membranes and disrupt cellular functions .

Antifungal Activity

The antifungal potential of pyrrole derivatives has also been explored. Compounds with similar structures have shown effectiveness against various fungal pathogens. This activity is often attributed to their ability to interfere with fungal cell wall synthesis or function.

Case Study: Antifungal Activity Assessment

A study evaluated several pyrrole derivatives against common fungal strains, revealing that those with halogen substitutions exhibited enhanced antifungal activity compared to their non-halogenated counterparts. The exact mechanisms are still under investigation but may involve disruption of membrane integrity or inhibition of critical enzymatic pathways .

Anticancer Activity

Pyrrole derivatives have been investigated for their anticancer properties as well. Research has shown that certain structural modifications can lead to increased cytotoxicity against cancer cell lines.

Table 2: Anticancer Activity of Selected Pyrrole Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | HeLa |

| Other pyrrole derivatives | Varies | Various cancer types |

The anticancer effects are often linked to the ability of these compounds to induce apoptosis or inhibit cell proliferation through various pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the pyrrole ring can significantly alter its pharmacological profile.

Key Findings from SAR Studies:

- Substituents at Position 2: Electron-withdrawing groups enhance antibacterial activity.

- Bromine Substitution: Increases lipophilicity and membrane permeability.

- P-Tolyl Group: Contributes to overall stability and interaction with biological targets.

Eigenschaften

IUPAC Name |

5-bromo-1-(4-methylphenyl)pyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2/c1-9-2-4-10(5-3-9)15-11(8-14)6-7-12(15)13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZJKRTWAWJZPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC=C2Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.